2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline
Description
2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline is a quinoline derivative featuring a benzoyl-substituted piperazine ring at the 2-position and a methyl group at the 4-position of the quinoline core. This compound is of interest in medicinal chemistry due to its structural similarity to acetylcholinesterase (AChE) inhibitors like donepezil, a drug used in Alzheimer’s disease (AD) treatment . The benzoylpiperazine moiety is critical for interactions with AChE’s peripheral anionic site (PAS), while the quinoline scaffold provides rigidity and enhances binding affinity .
Properties
IUPAC Name |
[4-(4-methylquinolin-2-yl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16-15-20(22-19-10-6-5-9-18(16)19)23-11-13-24(14-12-23)21(25)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQWYPLXGFTKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline typically involves the reaction of 4-methylquinoline with N-benzoylpiperazine. One common method includes the following steps:
Blanc Chloromethylation Reaction: This step involves the chloromethylation of 4-methylquinoline using formaldehyde and hydrochloric acid to form 2-chloromethyl-4-methylquinoline.
Nucleophilic Substitution: The chloromethylated product is then reacted with N-benzoylpiperazine in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-4-methylquinoline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Key Structural and Functional Insights
Role of the Benzoyl Group :
- In AChE inhibitors (e.g., 4e, 4i), the benzoyl group enhances binding via π-π interactions with aromatic residues (Trp279, Trp84) in AChE’s PAS . Electron-withdrawing groups (e.g., 3-fluoro in 4e) improve activity by increasing electrophilicity, while electron-donating groups (e.g., 4-methoxy in 4i) are less potent but still effective .
- In PI3K-targeting compounds (e.g., Compounds 9, 29), the benzoyl group reduces cytotoxicity compared to acetyl-substituted analogues, suggesting target-dependent effects .
Impact of Substituent Position :
- Meta-substitution (e.g., 3-fluoro in 4e) optimizes AChE inhibition by aligning with Trp279 and Phe330, whereas para-substitution (e.g., 4-methoxy in 4i) introduces steric or electronic mismatches .
Quinoline vs. Isoindoline Scaffolds: Quinoline derivatives (e.g., 2-(4-benzoylpiperazin-1-yl)-4-methylquinoline) offer planar rigidity for AChE binding, whereas isoindoline-1,3-dione derivatives (e.g., 4e) introduce additional hydrogen-bonding capabilities via the phthalimide group .
Molecular Docking and Binding Modes
- AChE Inhibitors : Docking studies reveal that benzoylpiperazinyl compounds occupy the PAS of AChE, with substituents like fluorine forming halogen bonds (e.g., 4e-F with Tyr121) . Donepezil overlaps structurally with these compounds but lacks the phthalimide group, reducing π-π interactions .
- PI3K-Targeting Compounds : The acetyl group in Compound 9 likely improves solubility and hydrogen bonding compared to the bulkier benzoyl group in Compound 29, explaining its higher cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
